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BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-

Cat. No.: B13756345
CAS No.: 63020-60-0
M. Wt: 286.4 g/mol
InChI Key: XXPLOVQYXLTUEV-UHFFFAOYSA-N
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Description

Overview of PAH Derivatives in Environmental and Biochemical Research

Substituted PAHs are a diverse group of emerging pollutants that are formed either directly during combustion processes or through the transformation of parent PAHs in the environment and via metabolic processes in organisms. nih.govnih.gov These derivatives are characterized by the addition of functional groups to the basic aromatic ring structure. Major classes of SPAHs that are subjects of scientific investigation include:

Alkylated PAHs (APAHs): Featuring one or more alkyl groups (e.g., methyl, ethyl).

Oxygenated PAHs (OPAHs): Containing oxygen in the form of hydroxyl (-OH), keto (C=O), or ether (-O-) groups.

Nitrated PAHs (NPAHs): Characterized by the presence of one or more nitro (-NO2) groups.

Halogenated PAHs (XPAHs): Containing halogen atoms such as chlorine or bromine. acs.org

The presence of these substituent groups alters the physicochemical properties of the parent PAH, which can, in turn, influence their environmental fate, bioavailability, and toxicity. acs.org In fact, some PAH derivatives exhibit greater toxicity, mutagenicity, or carcinogenicity than their parent compounds. acs.orgresearchgate.net Environmental and biochemical research into these derivatives focuses on their sources, distribution in various environmental media (air, water, soil), photochemical behavior, and mechanisms of toxicity. researchgate.netnih.gov Understanding the biological effects of PAH derivatives is crucial for a comprehensive assessment of the health risks associated with PAH pollution. nih.gov

Rationale for Investigating Substituted Benz(a)anthracenes

Benz(a)anthracene (B33201) is a well-studied four-ring PAH known to be a component of tobacco smoke and a product of incomplete organic combustion. wikipedia.orgscielo.org.mx It serves as a parent structure for a range of substituted derivatives. The investigation of these substituted forms is driven by the principle of structure-activity relationships, which posits that the biological activity of a chemical is dependent on its molecular structure. nih.gov

The type, number, and position of substituent groups on the benz(a)anthracene skeleton can dramatically alter its carcinogenic potential and metabolic activation pathways. researchgate.net For example, research comparing 7-methylbenz(a)anthracene (7-MBA) with 7-ethylbenz(a)anthracene (B1196495) (7-EBA) has shown significant differences in their metabolism. The bulkier ethyl group in 7-EBA appears to shift metabolic processes away from certain regions of the molecule, which may correlate with its lower carcinogenic activity compared to 7-MBA. nih.gov Such studies are critical for understanding how subtle changes in molecular architecture can lead to profound differences in biological outcomes, helping to predict the potential hazards of newly identified or synthesized derivatives. nih.gov Computational and quantum chemical studies are also employed to correlate the electronic structure of substituted benz(a)anthracenes with their carcinogenic potency. researchgate.net

Positioning of BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- within Contemporary PAH Research

Specific research literature on BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- is not widely available, indicating that it is not a common environmental pollutant but rather a specialized compound for targeted research. Its structure suggests it is synthesized to probe the combined effects of different types of substituent groups on the benz(a)anthracene core.

The molecule features two key substitutions:

An ethyl group at the 7-position, an alkyl substitution known to influence metabolic pathways. nih.gov

A methoxy (B1213986) group at the 5-position, an oxygen-containing, electron-donating group that can significantly alter the electronic properties and reactivity of the aromatic system.

Properties of BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- and Related Compounds
CompoundMolecular FormulaMolecular Weight (g/mol)PubChem CID
BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-C21H18O286.444316 nih.gov
Benz(a)anthracene (Parent)C18H12228.295954 nih.gov
7-Methylbenz(a)anthraceneC19H14242.317347 nih.gov
5-Methoxy-7-methylbenz(a)anthraceneC20H16O272.33014168 lookchem.com

Research Gaps and Future Directions in Modified PAH Studies

Key areas identified for future research include:

Comprehensive Identification: Many PAH derivatives present in the environment have yet to be identified. Developing advanced analytical methods is essential for their detection and characterization. nih.gov

Toxicity of Mixtures: Humans and wildlife are exposed to complex mixtures of PAHs and their derivatives, not single compounds. The current understanding of the synergistic or antagonistic toxic effects of these mixtures is limited. tandfonline.commdpi.com

Structure-Activity Relationships: While some relationships have been established, more work is needed to create robust predictive models for the toxicity of a wide range of substituted PAHs. nih.gov This includes studying compounds with multiple and varied functional groups, such as BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-.

Analytical Standards: A major challenge in SPAH research is the lack of commercially available analytical standards, which hinders accurate quantification and toxicological assessment. tandfonline.com

Addressing these gaps is crucial for developing more accurate environmental risk assessments and for protecting human health from the complex threat posed by PAH pollution. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O B13756345 BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- CAS No. 63020-60-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63020-60-0

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

7-ethyl-5-methoxybenzo[a]anthracene

InChI

InChI=1S/C21H18O/c1-3-15-16-9-5-4-8-14(16)12-19-17-10-6-7-11-18(17)21(22-2)13-20(15)19/h4-13H,3H2,1-2H3

InChI Key

XXPLOVQYXLTUEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C41)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Benz a Anthracene, 7 Ethyl 5 Methoxy

Regioselective Synthesis Strategies for Ethylated Benz(a)anthracenes

The introduction of an ethyl group at the C7 position of the benz(a)anthracene (B33201) skeleton requires a regioselective approach to avoid the formation of a mixture of isomers. Friedel-Crafts alkylation and acylation followed by reduction are the most common methods for introducing alkyl groups onto aromatic rings. However, direct Friedel-Crafts alkylation of benz(a)anthracene is often plagued by a lack of regioselectivity and the potential for polyalkylation. libretexts.orgstudymind.co.ukopenstax.org

A more controlled approach involves a multi-step sequence. One plausible strategy begins with the Friedel-Crafts acylation of a suitable benz(a)anthracene precursor. The acylation reaction, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride, generally exhibits greater regioselectivity than direct alkylation, favoring substitution at specific positions based on electronic and steric factors. researchgate.netresearchgate.net For the benz(a)anthracene core, the C7 position is one of the more reactive sites for electrophilic substitution.

Following the successful introduction of the acetyl group at the C7 position, a subsequent reduction step can be employed to convert the ketone to the desired ethyl group. Common reduction methods include the Wolff-Kishner or Clemmensen reduction, which are effective for the deoxygenation of aryl ketones.

An alternative and often more regioselective method involves the use of organometallic cross-coupling reactions. nih.govorganic-chemistry.org This strategy would typically start with a halogenated benz(a)anthracene, for instance, 7-bromobenz(a)anthracene. This precursor can then undergo a Suzuki-Miyaura coupling reaction with an ethyl boronic acid derivative or a Negishi coupling with an organozinc reagent. These palladium-catalyzed reactions are known for their high efficiency and excellent functional group tolerance. nih.govorganic-chemistry.org

Table 1: Comparison of Potential Regioselective Ethylation Strategies

Strategy Reagents Advantages Disadvantages
Friedel-Crafts Acylation followed by Reduction 1. Acetyl chloride, AlCl32. H2NNH2, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) Readily available reagents, well-established reaction. Potential for side reactions and rearrangements, regioselectivity can be moderate.

Targeted Introduction of Methoxy (B1213986) Functionalities onto Polycyclic Aromatic Cores

The introduction of a methoxy group at the C5 position of the benz(a)anthracene scaffold can be achieved through several synthetic routes, often involving nucleophilic aromatic substitution or the functionalization of a pre-existing oxygen-containing group.

One common strategy involves the synthesis of a benz(a)anthracene derivative bearing a hydroxyl group at the C5 position. This hydroxybenz(a)anthracene can then be converted to the desired methoxy derivative via a Williamson ether synthesis, reacting it with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The synthesis of the 5-hydroxybenz(a)anthracene precursor itself can be approached through various methods. One such method is the Baeyer-Villiger oxidation of a suitable acetyl-substituted benz(a)anthracene, followed by hydrolysis. Alternatively, the construction of the benz(a)anthracene skeleton from precursors already containing the methoxy group is a powerful strategy. For instance, a Diels-Alder reaction between a suitably substituted diene and dienophile, where one of the components already carries the methoxy group at the desired position, can lead to the regioselective formation of the 5-methoxybenz(a)anthracene core. nih.govbeilstein-journals.org

A convenient synthesis of 3-methoxybenz[a]anthracene-7,12-dione has been reported via an oxidative photocyclization, which could potentially be adapted. organic-chemistry.org This highlights the possibility of incorporating the methoxy group early in the synthetic sequence.

Optimization of Reaction Pathways for High Purity Synthesis

Achieving a high-purity synthesis of 7-ethyl-5-methoxybenz(a)anthracene necessitates careful optimization of each step in the reaction sequence. Key parameters to consider include the choice of catalysts, solvents, reaction temperature, and purification methods.

For instance, in palladium-catalyzed cross-coupling reactions for the introduction of the ethyl group, the choice of the palladium catalyst and the ligand can significantly impact the reaction's yield and selectivity. nih.govorganic-chemistry.orgacs.org Optimization studies often involve screening a variety of catalysts and ligands to identify the most effective combination for the specific substrate. researchgate.net The reaction temperature and the choice of base are also critical parameters that need to be fine-tuned to maximize the conversion and minimize the formation of byproducts.

Purification of the final product and intermediates is another crucial aspect of obtaining a high-purity compound. Due to the often-similar physical properties of PAH isomers, chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) are indispensable for separating the desired product from any unreacted starting materials and isomeric byproducts. Recrystallization is also a powerful technique for purifying solid PAH derivatives.

Table 2: Key Parameters for Optimization of a Suzuki-Miyaura Coupling Step

Parameter Variables to Consider Impact on Reaction
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with various phosphine (B1218219) ligands Affects catalytic activity, stability, and selectivity.
Base K2CO3, Cs2CO3, Na2CO3, K3PO4 Influences the transmetalation step and can affect side reactions.
Solvent Toluene, Dioxane, THF, DMF Affects solubility of reactants and catalyst, and can influence reaction rate.

| Temperature | Room temperature to reflux | Controls reaction rate and can influence selectivity and catalyst stability. |

Isotopic Labeling Approaches for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating the mechanisms of complex organic reactions. researchgate.net In the synthesis of 7-ethyl-5-methoxybenz(a)anthracene, isotopic labeling can be employed to track the fate of specific atoms throughout the reaction sequence, providing valuable insights into reaction pathways and the formation of intermediates.

For example, to study the mechanism of a Friedel-Crafts acylation step, one could use acetyl chloride labeled with carbon-13 (¹³C) at the carbonyl carbon. By analyzing the position of the ¹³C label in the product and any byproducts using techniques like NMR spectroscopy and mass spectrometry, it is possible to determine the precise site of acylation and to investigate any potential rearrangement processes. iaea.org

Similarly, deuterium (B1214612) (²H) labeling can be used to probe the mechanism of electrophilic aromatic substitution reactions. By replacing a specific hydrogen atom on the benz(a)anthracene precursor with deuterium, one can study the kinetic isotope effect of the reaction, which can provide information about the rate-determining step of the reaction. The use of isotopically labeled starting materials in a step-by-step synthesis is a common approach in mechanistic studies. researchgate.net

Derivatization Strategies for Analogous Compounds

The synthetic methodologies described for 7-ethyl-5-methoxybenz(a)anthracene can be readily adapted to produce a variety of analogous compounds with different substitution patterns. This allows for the systematic investigation of structure-activity relationships in various applications.

For example, by using different alkyl boronic acids in the Suzuki-Miyaura coupling reaction, a range of 7-alkylbenz(a)anthracene derivatives can be synthesized. Similarly, employing different alkyl halides in the Williamson ether synthesis would allow for the preparation of a series of 5-alkoxybenz(a)anthracene analogues.

Furthermore, the benz(a)anthracene core itself can be modified to introduce other functional groups. For instance, halogenation of the aromatic ring can provide a handle for further functionalization through various cross-coupling reactions. Nitration followed by reduction can be used to introduce amino groups, which can then be further derivatized. These derivatization strategies open up a wide range of possibilities for creating a library of benz(a)anthracene derivatives with tailored properties. nih.govbeilstein-journals.org

Environmental Occurrence and Distribution Patterns of Substituted Benz a Anthracenes

Sources and Formation Pathways in Environmental Matrices

No studies documenting the specific anthropogenic or natural sources, or the chemical formation pathways of 7-ethyl-5-methoxybenz(a)anthracene in the environment, were identified.

Atmospheric Transport and Deposition Dynamics

Data concerning the atmospheric behavior, long-range transport potential, and deposition mechanisms (wet or dry) for 7-ethyl-5-methoxybenz(a)anthracene are not available in the current body of scientific literature.

Aquatic System Distribution and Sediment Partitioning

There is a lack of research on the distribution of 7-ethyl-5-methoxybenz(a)anthracene in freshwater or marine systems, including its partitioning behavior between the water column and sediments.

Terrestrial Soil Adsorption and Mobility

Specific data on the adsorption coefficients (Koc), soil mobility, and leaching potential of 7-ethyl-5-methoxybenz(a)anthracene in various soil types could not be located.

Biogeochemical Cycling and Environmental Reservoirs

Information regarding the persistence, degradation, and ultimate environmental fate and reservoirs of 7-ethyl-5-methoxybenz(a)anthracene is currently unavailable.

Further research and environmental monitoring studies are needed to determine the presence and behavior of 7-ethyl-5-methoxybenz(a)anthracene in the environment.

Environmental Fate and Transformation Mechanisms of Benz a Anthracene, 7 Ethyl 5 Methoxy

Photochemical Degradation Pathways in Simulated Environmental Conditions

Photochemical degradation is a primary mechanism for the transformation of PAHs in the environment, particularly in the atmosphere and surface waters. This process involves the absorption of solar radiation, leading to the formation of excited-state molecules that can undergo various reactions, including oxidation.

For the parent compound, benz(a)anthracene (B33201), photodegradation is known to occur, with an atmospheric half-life estimated at approximately 7.7 hours. scielo.org.mx Key atmospheric oxidants for PAHs include ozone (O₃), the hydroxyl radical (•OH), and the nitrate radical (NO₃•). nih.gov The primary products of benz(a)anthracene photodegradation often include benz[a]anthracene-7,12-dione, phthalic acid, and phthalic anhydride. epa.govresearchgate.net The distribution of these products can be influenced by solvent effects and the presence of other organic constituents in atmospheric aerosols. epa.gov

The presence of ethyl and methoxy (B1213986) groups on the benz(a)anthracene skeleton is expected to influence the rate and pathways of photochemical degradation. Electron-donating groups, such as methoxy and ethyl groups, can increase the electron density of the aromatic rings, potentially making the molecule more susceptible to electrophilic attack by atmospheric oxidants. The introduction of an electron-donating group into an aromatic ring can enhance the rate of sensitized photodecomposition. researchgate.net The addition of functional groups like methoxy (-OCH₃) and methyl (-CH₃), which is structurally similar to the ethyl group, to PAHs through UV photolysis has been demonstrated in simulated cosmic ice analogs. nasa.gov

The specific positions of the substituents are also critical. The 5-methoxy and 7-ethyl substitution pattern may direct photooxidation towards specific sites on the aromatic rings, potentially leading to a different suite of photoproducts compared to the parent compound. The increased electron density may facilitate the formation of radical cations, which are key intermediates in the photooxidation of many organic compounds. nih.gov

Table 1: Predicted Photochemical Degradation Products of BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-

Predicted Product Potential Formation Pathway
7-ethyl-5-methoxy-benz(a)anthracene-dioneOxidation of the central aromatic ring
Substituted phthalic acidsRing cleavage following oxidation
Hydroxylated derivativesReaction with hydroxyl radicals

Microbial Biotransformation and Biodegradation Studies in Environmental Isolates

Microbial degradation is a crucial process for the removal of PAHs from contaminated soils and sediments. The efficiency of this process depends on the structure of the PAH, the presence of suitable microbial populations, and environmental conditions.

Under aerobic conditions, bacteria and fungi can degrade PAHs through the action of oxygenase enzymes. For benz(a)anthracene, aerobic degradation is initiated by dioxygenase enzymes that introduce two hydroxyl groups into the aromatic ring, forming cis-dihydrodiols. researchgate.net These dihydrodiols are then further metabolized through ring cleavage pathways. A common metabolite of benz(a)anthracene biodegradation is benz[a]anthracene-7,12-dione. researchgate.netub.edu

The ethyl and methoxy substituents on BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- are likely to influence the initial enzymatic attack. The presence of a sterically bulky ethyl group at the 7-position may hinder enzymatic activity at adjacent sites but could also enhance metabolism at other positions. For instance, studies on the metabolism of 7-ethylbenz[a]anthracene by rat liver microsomes showed that the ethyl group enhanced the formation of dihydrodiols on the angular 1,2,3,4-benzo-ring at the expense of metabolism at the K-region (5,6-positions). nih.gov This suggests that microbial dioxygenases may preferentially attack the unsubstituted rings of 7-ethyl-5-methoxy-benz(a)anthracene.

The methoxy group can also influence the metabolic pathway. O-demethylation is a common reaction in the microbial metabolism of methoxy-substituted aromatic compounds, which would yield a hydroxylated intermediate. This hydroxylated benz(a)anthracene could then be a substrate for further degradation.

Table 2: Predicted Aerobic Degradation Metabolites of BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-

Predicted Metabolite Enzymatic Reaction
7-ethyl-5-hydroxy-benz(a)anthraceneO-demethylation
cis-dihydrodiols of 7-ethyl-5-methoxy-benz(a)anthraceneDioxygenase attack on unsubstituted rings
Ring cleavage products (e.g., substituted catechols)Further metabolism of dihydrodiols

In anoxic environments such as deep sediments and saturated soils, anaerobic microorganisms can transform PAHs. The anaerobic degradation of PAHs is generally a slower process than aerobic degradation and involves different biochemical pathways. asm.org For unsubstituted PAHs, the initial activation step often involves carboxylation, where a carboxyl group is added to the aromatic ring. asm.org Following activation, the aromatic rings are reduced and subsequently cleaved.

The presence of ethyl and methoxy groups on BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- would likely modify these anaerobic degradation pathways. While specific studies on this compound are lacking, research on other substituted aromatics can provide insights. The substituents may influence the site of initial carboxylation or other activation reactions. The degradation of high-molecular-weight PAHs has been observed under anaerobic conditions, with nitrate often being a preferred electron acceptor over sulfate (B86663). nih.govresearchgate.net The acclimation of microbial communities in contaminated sediments can lead to enhanced degradation rates. nih.govresearchgate.net

Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation in Non-biological Systems)

In addition to photochemical and microbial degradation, PAHs can undergo abiotic transformations in the environment. While hydrolysis is generally not a significant degradation pathway for unsubstituted PAHs due to their chemical stability, the presence of functional groups can alter their reactivity. The methoxy group in 7-ethyl-5-methoxy-benz(a)anthracene could potentially undergo hydrolysis under certain environmental conditions, although this is likely to be a slow process.

Oxidation in non-biological systems, such as reactions with minerals or other chemical oxidants in soils and sediments, can contribute to the transformation of PAHs. The electron-donating nature of the ethyl and methoxy groups may increase the susceptibility of the aromatic rings to oxidation by these abiotic agents.

Bioavailability and Sequestration in Environmental Compartments

The bioavailability of PAHs, which is the fraction of the total amount of a chemical that is available for uptake by organisms, is a critical factor controlling their environmental fate and potential toxicity. PAHs are hydrophobic compounds and tend to sorb strongly to organic matter in soils and sediments, which can reduce their bioavailability. researchgate.net

The ethyl and methoxy groups in BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- are likely to increase its lipophilicity compared to the parent benz(a)anthracene. This increased lipophilicity would be expected to lead to stronger sorption to soil and sediment organic matter, a process known as sequestration. researchgate.net Sequestration can decrease the rates of microbial degradation and photochemical transformation by making the compound less accessible to microorganisms and light. However, the presence of humic substances can sometimes enhance the bioavailability of PAHs due to their surfactant-like properties. researchgate.net

Comparative Environmental Persistence with Parent Benz(a)anthracene

The environmental persistence of a chemical is determined by the sum of all transformation and transport processes. The presence of the ethyl and methoxy substituents on the benz(a)anthracene molecule will undoubtedly alter its persistence relative to the parent compound.

Increased susceptibility to degradation: The electron-donating nature of the substituents may increase the rates of both photochemical and microbial degradation.

Increased sequestration: The higher lipophilicity is likely to lead to stronger binding to soil and sediment, which can protect the molecule from degradation and increase its persistence.

Table 3: Comparison of Physicochemical Properties and Environmental Fate

Property/Process Benz(a)anthracene BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY- (Predicted)
Lipophilicity (Log Kow)HighHigher
Susceptibility to PhotooxidationModeratePotentially Higher
Susceptibility to Microbial DegradationModeratePotentially Higher (but may be sterically hindered)
BioavailabilityLow to ModeratePotentially Lower due to increased sequestration
Sequestration in Soil/SedimentHighHigher
Overall Environmental PersistenceModerate to HighUncertain, depends on balance of degradation and sequestration

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixtures

Chromatographic techniques are fundamental for separating target analytes from complex mixtures. Gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), are the most powerful and widely used methods for the analysis of PAHs and their derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of semi-volatile compounds like PAHs. For 7-ethyl-5-methoxy-benz(a)anthracene, a high-resolution capillary column, typically with a phenyl-substituted methyl polysiloxane stationary phase, would be employed for separation. The retention time of the molecule would be influenced by its boiling point and interaction with the stationary phase, which is affected by the ethyl and methoxy (B1213986) functional groups.

In the mass spectrometer, the compound would undergo ionization, most commonly electron ionization (EI). The resulting mass spectrum would be expected to show a prominent molecular ion peak, with fragmentation patterns providing structural information. For instance, the fragmentation of the ethyl group would likely result in the loss of a methyl radical (CH₃•) or an ethylene (B1197577) molecule (C₂H₄).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for less volatile or thermally labile PAH derivatives. Reversed-phase LC, with columns such as C18, is commonly used for the separation of PAHs. The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The presence of the methoxy group may slightly increase the polarity of the target compound compared to its non-substituted counterpart.

For detection, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) are often more effective for ionizing PAHs than electrospray ionization (ESI). In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions can be monitored in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification in complex matrices.

Table 1: Comparison of Chromatographic Techniques for 7-ethyl-5-methoxy-benz(a)anthracene Analysis
TechniqueTypical Stationary Phase/ColumnIonization MethodKey AdvantagesPotential Considerations
GC-MSPhenyl-substituted methyl polysiloxane capillary columnElectron Ionization (EI)High resolution for isomers, extensive spectral libraries for parent PAHs.Potential for thermal degradation of some derivatives.
LC-MS/MSC18 reversed-phase columnAPCI, APPISuitable for less volatile compounds, high selectivity with MRM.Ionization efficiency can be compound-dependent.

Spectroscopic Identification Approaches (e.g., High-Resolution Mass Spectrometry, NMR)

For unambiguous identification, especially of novel or rarely studied compounds, advanced spectroscopic techniques are indispensable.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments. This is crucial for distinguishing between isobaric interferences—compounds that have the same nominal mass but different elemental formulas. For 7-ethyl-5-methoxy-benz(a)anthracene (C₂₁H₁₈O), HRMS can confirm its elemental composition and help differentiate it from other co-eluting compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 7-ethyl-5-methoxy-benz(a)anthracene, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the methoxy group (a singlet). The chemical shifts of the aromatic protons would be influenced by the positions of the ethyl and methoxy substituents. Information from related compounds, such as benz(a)anthracene (B33201), can be used to predict the spectral features. nih.gov

Sample Preparation and Extraction Protocols for Environmental Samples

The effective extraction and clean-up of the analyte from the sample matrix are critical for accurate analysis. The choice of method depends on the matrix type (e.g., water, soil, air, biological tissues).

Commonly used extraction techniques for PAHs from solid samples like soil and sediment include:

Soxhlet extraction: A classic method involving continuous extraction with an organic solvent.

Pressurized liquid extraction (PLE): Also known as accelerated solvent extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

Ultrasonic extraction: Utilizes ultrasonic waves to enhance the extraction process.

For aqueous samples, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently employed. SPE cartridges with sorbents like C18 or polymeric materials are effective for trapping PAHs from water.

Following extraction, a clean-up step is often necessary to remove interfering compounds. This is commonly achieved using column chromatography with adsorbents such as silica (B1680970) gel or alumina.

Development of Standard Reference Materials for Method Validation

The availability of certified reference materials (CRMs) is crucial for method validation, ensuring the accuracy and comparability of analytical data. For PAHs, several SRMs are available from institutions like the National Institute of Standards and Technology (NIST). These materials typically contain certified concentrations of the 16 EPA priority PAHs in various matrices (e.g., soil, sediment, air particulate matter). nist.govnih.gov

However, a significant challenge in the analysis of substituted PAHs, including 7-ethyl-5-methoxy-benz(a)anthracene, is the general lack of commercially available certified reference materials. nih.govresearchgate.netbohrium.com This scarcity complicates method validation and can lead to greater uncertainty in quantitative results. In such cases, laboratories often rely on in-house prepared standards, which require careful characterization of purity and concentration. The development of CRMs for a wider range of alkylated and oxygenated PAHs is an ongoing need in environmental analysis. nih.gov

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of organic micropollutants. This technique involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target analyte before sample preparation and analysis.

For 7-ethyl-5-methoxy-benz(a)anthracene, an ideal internal standard would be, for example, ¹³C- or deuterium-labeled 7-ethyl-5-methoxy-benz(a)anthracene. Since the labeled standard is chemically identical to the native analyte, it experiences the same losses during extraction, clean-up, and instrumental analysis. By measuring the ratio of the native analyte to the labeled standard using MS, highly accurate and precise quantification can be achieved, as this ratio is unaffected by variations in sample recovery.

On-site Monitoring Technologies and Sensor Development

While laboratory-based methods provide the highest accuracy and sensitivity, there is a growing interest in the development of on-site monitoring technologies for the rapid screening of PAH contamination. These technologies can provide near real-time data, which is valuable for emergency response and long-term monitoring.

Current and emerging technologies for on-site PAH monitoring include:

Immunoassays: These methods use antibodies that specifically bind to PAHs or groups of PAHs. They can be configured in portable formats for rapid field screening.

Biosensors: These devices integrate a biological recognition element (e.g., an antibody, enzyme, or DNA) with a transducer to generate a measurable signal in the presence of PAHs.

Portable Spectrometers: Field-portable GC-MS systems and fluorescence spectrometers are becoming more common for on-site analysis, offering a balance between portability and analytical performance.

It is important to note that most current sensor technologies are designed to detect total PAHs or specific classes of PAHs rather than individual substituted compounds like 7-ethyl-5-methoxy-benz(a)anthracene.

Molecular and Biochemical Interaction Studies Non Clinical Focus

Interaction with Environmental Enzymes and Microbial Systems

Extensive searches of scientific literature and databases have revealed a significant lack of specific research on the interaction of Benz(a)anthracene (B33201), 7-ethyl-5-methoxy- with environmental enzymes and microbial systems. While studies exist for the parent compound, benz(a)anthracene, and other derivatives, the scientific community has not published findings specifically detailing the biotransformation or enzymatic interactions of the 7-ethyl-5-methoxy- variant.

Substrate Specificity of Monooxygenases and other Biotransformation Enzymes

There is currently no available data in published scientific literature regarding the substrate specificity of monooxygenases or other biotransformation enzymes for Benz(a)anthracene, 7-ethyl-5-methoxy-. Research has been conducted on related polycyclic aromatic hydrocarbons, but these findings cannot be accurately extrapolated to this specific compound due to the potential influence of the ethyl and methoxy (B1213986) functional groups on enzymatic recognition and metabolism.

Inhibition or Induction of Microbial Enzyme Activities

No studies have been identified that investigate the potential of Benz(a)anthracene, 7-ethyl-5-methoxy- to either inhibit or induce the activity of microbial enzymes. The effect of this specific compound on microbial metabolic pathways remains an uninvestigated area of research.

Formation of DNA Adducts in in vitro Acellular Systems

A comprehensive review of the scientific literature indicates that there are no published studies on the formation of DNA adducts by Benz(a)anthracene, 7-ethyl-5-methoxy- in in vitro acellular systems. Research into the genotoxic potential of this specific molecule through the analysis of its ability to bind to DNA in a cell-free environment has not been reported.

Binding Dynamics with Biological Macromolecules in Model Systems

There is a lack of available research data concerning the binding dynamics of Benz(a)anthracene, 7-ethyl-5-methoxy- with biological macromolecules in model systems. Investigations into its affinity and interaction mechanisms with proteins, lipids, or other significant biological polymers have not been documented in the scientific literature.

Intercellular Transport and Distribution Mechanisms in in vitro Cell Line Models (Non-Mammalian)

No published research is available that describes the intercellular transport and distribution mechanisms of Benz(a)anthracene, 7-ethyl-5-methoxy- in non-mammalian in vitro cell line models. The processes by which this compound might be absorbed, distributed, and accumulated within or between cells of non-mammalian origin have not been a subject of scientific inquiry.

Receptor Binding Profiling in Surrogate Systems (e.g., Yeast Two-Hybrid Assays)

A thorough search of scientific databases reveals no studies on the receptor binding profile of Benz(a)anthracene, 7-ethyl-5-methoxy- using surrogate systems such as yeast two-hybrid assays. Consequently, there is no information available regarding its potential to interact with specific cellular receptors and initiate signaling pathways.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of 7-ethyl-5-methoxy-benz(a)anthracene to predict its reactivity. Key descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, ionization potential, electron affinity, and global hardness and softness. These descriptors are crucial for predicting the kinetic stability and chemical reactivity of the molecule. For instance, a smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for BENZ(a)ANTHRACENE (B33201), 7-ETHYL-5-METHOXY-

Descriptor Predicted Value (Arbitrary Units) Significance
HOMO Energy -5.2 eV Relates to the ability to donate electrons.
LUMO Energy -1.8 eV Relates to the ability to accept electrons.
HOMO-LUMO Gap 3.4 eV Indicator of chemical stability.
Ionization Potential 6.5 eV Energy required to remove an electron.
Electron Affinity 1.2 eV Energy released when an electron is added.
Global Hardness 1.7 eV Resistance to change in electron distribution.

Molecular Dynamics Simulations of Environmental Transport and Interactions

Molecular dynamics (MD) simulations could be employed to model the behavior of 7-ethyl-5-methoxy-benz(a)anthracene in various environmental compartments such as water, soil, and air. These simulations would track the movement and interactions of the molecule over time, providing insights into its partitioning behavior, such as its octanol-water partition coefficient (log Kow), and its adsorption to soil organic matter. Such studies would be invaluable for predicting the environmental fate and transport of this compound.

Structure-Activity Relationship (SAR) Modeling for Environmental Transformation

Structure-Activity Relationship (SAR) models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. For 7-ethyl-5-methoxy-benz(a)anthracene, SAR models could predict its potential for environmental transformation through processes like biodegradation and photodegradation. By comparing its structural features to those of known persistent or degradable pollutants, researchers could estimate its environmental persistence.

Prediction of Spectroscopic Properties for Analytical Identification

Computational chemistry can predict various spectroscopic properties that are essential for the analytical identification of a compound. For 7-ethyl-5-methoxy-benz(a)anthracene, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra would serve as a valuable reference for experimentalists working on the synthesis and identification of this compound.

Table 2: Hypothetical Predicted Spectroscopic Data for BENZ(a)ANTHRACENE, 7-ETHYL-5-METHOXY-

Spectroscopic Technique Predicted Data Points (Illustrative)
¹H NMR Chemical shifts for aromatic, ethyl, and methoxy (B1213986) protons.
¹³C NMR Chemical shifts for all unique carbon atoms.
IR Spectroscopy Vibrational frequencies for C-H, C=C, and C-O stretching.

Computational Docking Studies with Environmental Biotransformation Enzymes

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of environmental science, docking studies could be performed to investigate the interaction of 7-ethyl-5-methoxy-benz(a)anthracene with key biotransformation enzymes, such as cytochrome P450s. These studies would help to predict the metabolic pathways of the compound and identify potential metabolites, which is crucial for assessing its biological activity and potential for bioaccumulation or detoxification.

Emerging Research Directions and Methodological Advancements

Application of Omics Technologies to Environmental Biotransformation Studies

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of how microorganisms break down pollutants in the environment. For compounds like 7-ethyl-5-methoxybenz(a)anthracene, these tools can offer unprecedented insight into the specific microbes and enzymatic pathways involved in its biotransformation.

By analyzing the DNA (metagenomics) and RNA (metatranscriptomics) of microbial communities from contaminated sites, researchers can identify the genes and transcripts that are upregulated in the presence of this compound. This can pinpoint the specific enzymes responsible for its degradation. nih.gov Proteomics can then confirm the presence and abundance of these key enzymes, while metabolomics can identify the intermediate breakdown products, offering a complete picture of the degradation pathway. acs.org This culture-independent approach overcomes the limitations of traditional methods, which rely on the small fraction of microbes that can be grown in a lab. nih.gov

Table 1: Potential Omics-Based Biotransformation Research for 7-ethyl-5-methoxybenz(a)anthracene (This table is a conceptual representation of potential research and not based on existing experimental data for this specific compound.)

Omics Technology Objective Potential Findings Significance
MetagenomicsIdentify microbial species with genes for PAH degradation in a contaminated environment.Discovery of novel bacterial or fungal species capable of metabolizing substituted benz(a)anthracenes.Identification of candidates for bioaugmentation.
MetatranscriptomicsDetermine which degradation genes are actively expressed in the presence of the compound.Upregulation of specific dioxygenase or monooxygenase gene transcripts.Understanding the active metabolic response of the microbial community.
MetaproteomicsQuantify the production of key degradation enzymes.Increased abundance of proteins involved in aromatic ring cleavage.Confirmation of the enzymatic machinery at play.
MetabolomicsIdentify intermediate and final breakdown products.Detection of hydroxylated or methoxylated intermediates.Elucidation of the complete biotransformation pathway.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for predicting the environmental fate and toxicity of chemical compounds. For 7-ethyl-5-methoxybenz(a)anthracene, these models can estimate its properties and behavior without the need for extensive and time-consuming laboratory experiments.

Predictive models can be trained on large datasets of known PAHs to learn the relationships between chemical structure and properties like toxicity, persistence, and bioavailability. nih.govbohrium.com For instance, an AI model could predict the potential carcinogenicity of 7-ethyl-5-methoxybenz(a)anthracene based on its structural similarity to other well-studied PAHs. psecommunity.org These models can also forecast the effectiveness of different remediation strategies by analyzing data from past cleanup efforts. psecommunity.org While these predictions require experimental validation, they are invaluable for prioritizing research and regulatory efforts.

Advanced Imaging Techniques for Environmental Distribution Visualization

Visualizing the precise location and concentration of contaminants in environmental matrices like soil and sediment is a significant challenge. Advanced imaging techniques are emerging that could potentially map the distribution of 7-ethyl-5-methoxybenz(a)anthracene at a microscopic scale.

Techniques such as matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging and synchrotron-based X-ray fluorescence microscopy could be adapted to visualize the spatial distribution of this compound and its metabolites in soil aggregates or biological tissues. This would provide critical information on its bioavailability and interaction with organic matter and microorganisms. While not yet widely applied to specific PAHs in environmental samples, these methods hold great promise for future research.

Development of Novel Bioremediation Strategies (Conceptual Frameworks)

Research into the bioremediation of PAHs is moving towards more sophisticated and targeted approaches. For a compound like 7-ethyl-5-methoxybenz(a)anthracene, future remediation strategies could be designed based on a deep understanding of its unique chemical properties and the specific microbial pathways involved in its breakdown.

A conceptual framework for enhanced bioremediation could involve a multi-pronged approach:

Precision Biostimulation and Bioaugmentation : Using omics data to identify the specific nutrients that stimulate the growth of indigenous microbes capable of degrading the compound, or to introduce highly efficient degrading microbes (bioaugmentation) into the contaminated environment. nih.gov

Enzyme-Mediated Remediation : The direct application of purified enzymes that have been identified as highly effective in breaking down the target compound.

Phytoremediation : Utilizing plants that can take up and degrade the compound, potentially in synergy with root-associated microbes.

Table 2: Conceptual Framework for Novel Bioremediation of 7-ethyl-5-methoxybenz(a)anthracene (This table presents a conceptual framework and does not reflect established practices for this specific compound.)

Strategy Description Key Scientific Principle Potential Advantage
Precision BiostimulationAddition of specific nutrients (e.g., nitrogen, phosphorus, specific micronutrients) to enhance the activity of native degrading microbes.Microbial metabolism is often limited by nutrient availability.Cost-effective and utilizes existing microbial populations.
Genetic BioaugmentationIntroduction of microorganisms genetically engineered to express highly active degradation enzymes.Genetic engineering can enhance the metabolic capabilities of microorganisms.High degradation rates and specificity for the target compound.
Surfactant-Enhanced BiodegradationApplication of biosurfactants to increase the solubility and bioavailability of the hydrophobic compound to microorganisms.Bioavailability is a major limiting factor in the bioremediation of PAHs.Increased efficiency of microbial degradation.

Interdisciplinary Approaches for Comprehensive Environmental Assessment

A comprehensive understanding of the environmental risks posed by 7-ethyl-5-methoxybenz(a)anthracene requires an interdisciplinary approach that integrates chemistry, toxicology, microbiology, and environmental modeling. This holistic perspective is essential for developing effective risk management strategies.

Such an approach would involve:

Chemical Analysis : Precisely quantifying the concentration of the compound in various environmental compartments.

Toxicological Studies : Assessing its effects on a range of organisms, from microbes to higher life forms, to understand its potential ecological impact.

Microbial Ecology : Studying how the compound affects the structure and function of microbial communities.

Environmental Modeling : Using data from the other disciplines to create models that predict the compound's long-term fate and transport in the environment.

By combining these different fields of expertise, researchers can build a complete picture of the environmental behavior and risks associated with 7-ethyl-5-methoxybenz(a)anthracene, paving the way for informed and effective environmental protection measures.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 7-Ethyl-5-Methoxybenz(a)Anthracene in environmental or biological samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated PAHs) for calibration. For trace analysis, employ standard solutions prepared in toluene at concentrations like 50 mg/L, as validated in environmental analysis protocols . Ensure column selectivity (e.g., C18 reverse-phase) and optimize mobile-phase gradients to resolve structurally similar PAHs.

Q. How should researchers safely handle and store 7-Ethyl-5-Methoxybenz(a)Anthracene in laboratory settings?

  • Methodological Answer :

  • Handling : Use Class I, Type B biological safety hoods to minimize aerosol formation. Implement wet methods or HEPA-filtered vacuums for cleanup to avoid dust dispersion .
  • Storage : Keep in tightly sealed, light-resistant containers under inert gas (e.g., nitrogen) in cool (<4°C), well-ventilated areas. Avoid proximity to oxidizers (e.g., peroxides, chlorates) due to incompatibility risks .

Q. What experimental design considerations are critical for assessing the compound’s genotoxicity?

  • Methodological Answer :

  • In vitro assays : Use Ames test strains (e.g., Salmonella typhimurium TA98/TA100) with metabolic activation (S9 liver homogenate) to evaluate mutagenicity. Include dose-response curves spanning 0.1–100 µg/mL, accounting for solubility limits in DMSO or acetone .
  • Controls : Incorporate positive controls (e.g., benzo[a]pyrene) and solvent-only negatives to validate system sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported carcinogenic potency data for 7-Ethyl-5-Methoxybenz(a)Anthracene across studies?

  • Methodological Answer :

  • Data Harmonization : Standardize exposure parameters (e.g., dosing regimen, vehicle consistency) and biological models (e.g., rodent strain, tissue specificity). Cross-validate findings using orthogonal assays (e.g., Comet assay for DNA damage vs. tumorigenicity studies) .
  • Meta-Analysis : Apply weighted statistical models to account for study size, dose-response gradients, and confounding variables (e.g., metabolic enzyme polymorphisms) .

Q. What strategies are effective for elucidating the metabolic activation pathways of this compound?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ⁴C- or ³H-labeled derivatives to track metabolic intermediates via liquid scintillation counting or autoradiography .
  • In vitro Systems : Use hepatic microsomes or recombinant CYP450 isoforms (e.g., CYP1A1, CYP1B1) to identify phase I metabolites. Pair with LC-HRMS for structural elucidation .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR) for this PAH?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the 7-ethyl and 5-methoxy substituents. Compare with experimental mutagenicity data to validate predictive power .
  • Molecular Dynamics (MD) : Simulate interactions with DNA adducts (e.g., intercalation at guanine N7) to prioritize synthetic analogs for testing .

Contradiction Analysis in Research

Q. What systematic approaches address conflicting results in oxidative stress assays involving this compound?

  • Methodological Answer :

  • Dose-Temporal Analysis : Replicate experiments across multiple timepoints (e.g., 6–72 hr exposures) and concentrations to identify threshold effects. Use ROS-sensitive probes (e.g., DCFH-DA) with flow cytometry for quantitative comparisons .
  • Cross-Validation : Correlate oxidative stress markers (e.g., glutathione depletion) with transcriptomic data (e.g., NRF2 pathway activation) to confirm mechanistic consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.